trans-4-Ethoxytetrahydro-3-furanamine

Description

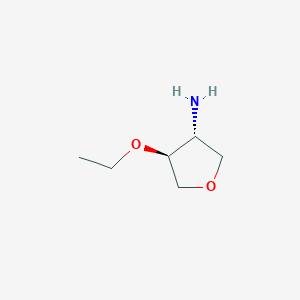

trans-4-Ethoxytetrahydro-3-furanamine: is a chemical compound with the molecular formula C6H13NO2 . It is a derivative of tetrahydrofuran, featuring an ethoxy group and an amine group in a trans configuration.

Properties

IUPAC Name |

(3R,4S)-4-ethoxyoxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-9-6-4-8-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKFYFFNUUVCHK-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1COCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1COC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethoxytetrahydro-3-furanamine typically involves the following steps:

Starting Material: The synthesis begins with tetrahydrofuran, a common solvent and starting material in organic synthesis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, which allow for precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-Ethoxytetrahydro-3-furanamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or nitro compounds.

Reduction: The compound can also undergo reduction reactions, where the ethoxy group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are commonly employed.

Major Products Formed:

Oxidation: Formation of nitro compounds or oxides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

Organic Synthesis: trans-4-Ethoxytetrahydro-3-furanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is used in biochemical studies to understand the behavior of amine-containing molecules in biological systems.

Medicine:

Drug Development: this compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

Industry:

Mechanism of Action

The mechanism of action of trans-4-Ethoxytetrahydro-3-furanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The ethoxy group contributes to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

trans-4-Methoxytetrahydro-3-furanamine: Similar structure but with a methoxy group instead of an ethoxy group.

trans-4-Aminotetrahydro-3-furanamine: Lacks the ethoxy group, featuring only the amine group.

trans-4-Ethoxytetrahydro-3-pyrrolidinol: Similar structure but with a pyrrolidine ring instead of a furan ring.

Uniqueness: trans-4-Ethoxytetrahydro-3-furanamine is unique due to its specific combination of an ethoxy group and an amine group in a trans configuration. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Biological Activity

trans-4-Ethoxytetrahydro-3-furanamine is a chemical compound with the molecular formula C6H13NO2, characterized by its unique structure that includes an ethoxy group and an amine group in a trans configuration. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.

The synthesis of this compound typically involves starting with tetrahydrofuran, followed by the introduction of the ethoxy and amine groups through various chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, which are essential for its application in organic synthesis.

Key Reactions:

- Oxidation : Can yield nitro compounds or oxides.

- Reduction : Can produce alcohols or other reduced derivatives.

- Substitution : Can replace functional groups with others like halogens or alkyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amine group facilitates hydrogen bonding and ionic interactions with various biomolecules, while the ethoxy group enhances its lipophilicity, aiding in membrane permeability and intracellular interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against several bacterial strains, suggesting potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate the precise pathways involved.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested against HeLa and MCF-7 cells. The results indicated a dose-dependent decrease in cell viability.

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.